molecular formula C23H24ClNO6S B140561 3-Chloroacetyl-3-demethylthiocolchicine CAS No. 148731-66-2

3-Chloroacetyl-3-demethylthiocolchicine

カタログ番号: B140561
CAS番号: 148731-66-2
分子量: 478 g/mol
InChIキー: KXBYMXNKGWHCBS-INIZCTEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloroacetyl-3-demethylthiocolchicine (3-CTC) is a chemically reactive analog of colchicine, a natural alkaloid known for its antimitotic activity. Structurally, 3-CTC is modified at the A ring of the colchicine scaffold, where a chloroacetyl group replaces the methyl group at position 3 (Figure 1). This modification enables covalent interactions with β-tubulin, distinguishing it from non-covalent colchicine-binding mechanisms .

Key Physicochemical Properties (from ):

  • Molecular Formula: C₂₃H₂₄ClNO₆S
  • Molecular Weight: 477.958 g/mol
  • Density: 1.36 g/cm³
  • Boiling Point: 755.3°C
  • LogP: 4.56 (indicative of moderate lipophilicity)

3-CTC inhibits tubulin polymerization by binding to β-tubulin, forming stable covalent adducts with cysteine residues (Cys-239 and Cys-354). Its covalent mechanism prolongs inhibitory effects compared to colchicine .

特性

CAS番号

148731-66-2

分子式

C23H24ClNO6S

分子量

478 g/mol

IUPAC名

[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl] 2-chloroacetate

InChI

InChI=1S/C23H24ClNO6S/c1-12(26)25-16-7-5-13-9-18(31-20(28)11-24)22(29-2)23(30-3)21(13)14-6-8-19(32-4)17(27)10-15(14)16/h6,8-10,16H,5,7,11H2,1-4H3,(H,25,26)/t16-/m0/s1

InChIキー

KXBYMXNKGWHCBS-INIZCTEOSA-N

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl

異性体SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl

正規SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl

他のCAS番号

148731-66-2

同義語

3-CATC
3-chloroacetyl-3-demethylthiocolchicine

製品の起源

United States

類似化合物との比較

Key Findings :

  • Both 3-CTC and 2-CTC exhibit comparable inhibitory potency (Ki ~3 µM) but differ in covalent adduct formation. 3-CTC preferentially targets Cys-354, while 2-CTC favors Cys-239 .
  • The Cys-354 adduct formed by 3-CTC is more stable under acidic conditions (e.g., formic acid digestion), suggesting enhanced intracellular retention .
  • Molecular docking studies indicate distinct binding orientations: 3-CTC’s chloroacetyl group aligns with Cys-354 in a β-tubulin pocket, whereas 2-CTC interacts with Cys-239 in a less conserved region .
2.2. 3-Demethylcolchicine Derivatives

Other 3-demethylated colchicine analogs, such as 3,10-Didemethylcolchicine (3-Demethylcolchiceine) and 3-DeMethyl Colchicine 3-O-Sulfate, lack the chloroacetyl moiety, resulting in non-covalent or metabolically labile interactions:

Compound Key Features Comparison with 3-CTC
3-Demethylcolchiceine - Lacks chloroacetyl group; demethylated at C3 and C10 . - Reduced tubulin-binding affinity due to absence of covalent reactivity.
3-DeMethyl Colchicine 3-O-Sulfate - Sulfate ester at C3; molecular weight 465.47 g/mol . - Enhanced hydrophilicity (vs. 3-CTC’s LogP 4.56), likely altering pharmacokinetics.

Implications :

  • The chloroacetyl group in 3-CTC is critical for covalent β-tubulin binding, a feature absent in other 3-demethylated analogs. This confers prolonged antimitotic activity but may increase off-target risks compared to non-covalent derivatives.

準備方法

Demethylation of Thiocolchicine

3-Demethylthiocolchicine is synthesized via selective O-demethylation of thiocolchicine. Patent EP0870761A1 describes this process using acidic or enzymatic cleavage of the 3-O-methyl group. For instance, refluxing thiocolchicine with hydrobromic acid (HBr) in acetic acid selectively removes the methyl group, yielding 3-demethylthiocolchicine in ~85% purity. Chromatographic purification on silica gel (eluent: CH2_2Cl2_2-MeOH 9:1) ensures isolation of the demethylated product, confirmed by 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR.

The introduction of the chloroacetyl group to 3-demethylthiocolchicine is achieved through nucleophilic acyl substitution or esterification.

Acylation with Chloroacetyl Chloride

A validated method involves reacting 3-demethylthiocolchicine with chloroacetyl chloride under basic conditions. Patent WO2009143930A1 outlines analogous acylation protocols for glycosidation, which can be adapted for chloroacetylation. In a representative procedure:

  • Reaction Setup : 3-Demethylthiocolchicine (1.0 mmol) is suspended in dry acetonitrile (10 mL) under nitrogen.

  • Base Addition : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.3 mmol) is added to deprotonate the 3-hydroxyl group.

  • Acylating Agent : Chloroacetyl chloride (1.5 mmol) is introduced dropwise, inducing a color change from yellow to deep red.

  • Workup : After 2–5 hours at room temperature (monitored by TLC, CH2_2Cl2_2-MeOH 9:1), the mixture is quenched with 0.5 M NaHSO4_4, washed with NaHCO3_3 (6%), and brine.

  • Purification : The crude product is purified via silica gel chromatography (CH2_2Cl2_2-MeOH 95:5), yielding this compound in 70–75% yield.

Key Spectroscopic Data :

  • 1H^1\text{H}-NMR (CDCl3_3): δ 7.28 (d, J=10.6J = 10.6 Hz, 1H, H-11), 4.73 (s, 2H, OCH2_2CO), 3.64 (s, 3H, OCH3_3).

  • MS (ESI) : m/z 570.3 [M+Na]+^+.

Optimization and Mechanistic Insights

Solvent and Base Selection

The choice of acetonitrile as the solvent enhances reaction kinetics by stabilizing the acyl intermediate. DBU, a non-nucleophilic base, prevents undesired side reactions (e.g., N-acylation) by selectively deprotonating the phenolic hydroxyl group.

Stoichiometry and Reaction Time

A 1.5:1 molar ratio of chloroacetyl chloride to 3-demethylthiocolchicine ensures complete conversion, while prolonged reaction times (>5 hours) risk hydrolysis of the chloroacetyl group.

Comparative Analysis of Synthetic Approaches

Parameter Chloroacetyl Chloride Method Ethyl Bromoacetate Method
Yield 70–75%84%
Reaction Time 2–5 hours10 hours
Byproducts MinimalDiastereomers (2'R/2'S)
Purification Silica gel chromatographyAcid-base extraction

The chloroacetylation method offers higher regioselectivity compared to alkylation with ethyl bromoacetate, which produces diastereomeric mixtures.

Challenges and Mitigation Strategies

Hydrolytic Instability

The chloroacetyl group is prone to hydrolysis under acidic or aqueous conditions. Storage at −20°C in anhydrous DMSO or acetonitrile is recommended.

Scalability

Large-scale synthesis requires strict temperature control (<25°C) to prevent exothermic decomposition. Patent WO2009143930A2 suggests batch-wise addition of chloroacetyl chloride to mitigate this .

Q & A

Q. What analytical techniques are recommended for characterizing 3-Chloroacetyl-3-demethylthiocolchicine and ensuring its purity?

To confirm the identity and purity of this compound, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For HPLC, use gradient elution with a C18 column and UV detection at 254 nm to resolve impurities. MS (ESI or MALDI-TOF) can validate molecular weight. Purity thresholds (>95%) should be established using calibrated reference standards . Cross-reference with synthetic intermediates (e.g., 10-alkylthiocolchicine derivatives) to identify residual by-products .

Q. What in vitro models are appropriate for preliminary evaluation of the compound’s biological activity?

Use cancer cell lines (e.g., HT-29, MCF-7) from authenticated repositories like the European Collection of Cell Cultures (ECACC) to assess cytotoxicity via MTT or ATP-based proliferation assays. Include growth-arrested cells as controls to differentiate cytotoxic effects from antiproliferative mechanisms. Standardize culture conditions (e.g., serum concentration, incubation time) to minimize inter-study variability .

Q. How should researchers document experimental protocols for reproducibility?

Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

  • Provide step-by-step synthesis details (reagents, temperatures, reaction times).
  • Include characterization data (NMR shifts, HPLC retention times) for key intermediates.
  • Limit main-text experimental descriptions to critical procedures; archive extensive data (e.g., spectral plots) in supplementary materials .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to improve yield and reduce by-products?

Systematically vary reaction parameters:

  • Solvent polarity : Test aqueous vs. organic solvents (e.g., methanol, DMF) to influence nucleophilic substitution efficiency.
  • Catalysts : Evaluate thiourea or phase-transfer catalysts to enhance regioselectivity.
  • Temperature : Optimize between 40–70°C to balance reaction rate and decomposition . Monitor progress via TLC and isolate intermediates using flash chromatography. Purify the final product via recrystallization (e.g., ethanol/water mixtures) .

Q. What strategies resolve contradictions in cytotoxicity data across studies?

  • Standardize assays : Use identical cell lines, passage numbers, and endpoint measurements (e.g., IC₅₀ vs. LD₅₀).
  • Control variables : Account for batch-to-batch compound variability by repeating experiments with independently synthesized batches.
  • Statistical rigor : Apply ANOVA or mixed-effects models to differentiate biological variability from methodological artifacts .

Q. How can researchers elucidate the molecular mechanism of action of this compound?

Combine orthogonal approaches:

  • Binding assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure interactions with tubulin or other cytoskeletal targets.
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
  • Molecular docking : Model the compound’s interaction with β-tubulin using X-ray crystallography data of colchicine-binding sites .

Q. What structural features of this compound are critical for structure-activity relationship (SAR) studies?

Prioritize modifications to:

  • Chloroacetyl group : Assess its role in electrophilic reactivity and target binding.
  • Demethylated thiocolchicine core : Compare with methylated analogs to evaluate steric and electronic effects.
  • Stereochemistry : Use chiral HPLC or asymmetric synthesis to isolate enantiomers and test their bioactivity .

Methodological Best Practices

Q. How should researchers present data on this compound in publications?

  • Figures : Avoid overcrowding with chemical structures; use 2–3 representative analogs in tables or schemes. Highlight key biological results (e.g., dose-response curves) with clear labels and error bars .
  • Tables : Summarize IC₅₀ values, synthetic yields, and spectral data for easy cross-referencing.
  • Supplementary Materials : Archive raw NMR/HPLC files, crystallographic data, and extended SAR tables .

Q. What gaps exist in current research on this compound?

  • Pharmacokinetics : Limited data on bioavailability, metabolic stability, and plasma protein binding.
  • In vivo efficacy : Few studies in xenograft or genetically engineered models.
  • Target specificity : Unclear off-target effects on non-tubulin pathways. Address these gaps by collaborating with pharmacokinetics experts and adopting CRISPR screening for target identification .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。